Structural and Spectral Profiling of Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate: A Technical Whitepaper
Structural and Spectral Profiling of Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, substituted aminopyrazoles serve as privileged scaffolds for the development of kinase inhibitors, particularly in targeting LRRK2 for neurodegenerative diseases and various oncological pathways[1]. Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS: 956234-31-4) is a highly versatile building block[2]. However, the synthesis of N-alkylated pyrazoles frequently yields a mixture of regioisomers (1-alkyl vs. 2-alkyl)[3].
This whitepaper provides an authoritative guide to the analytical characterization of this compound. By establishing a self-validating system using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can definitively confirm both the molecular identity and the precise regiochemistry of the N1-ethyl substitution.
Physicochemical & Structural Profiling
Before spectral acquisition, understanding the theoretical physicochemical properties is critical for optimizing chromatographic retention and ionization efficiency. The presence of the basic C4-amino group and the pyrazole nitrogens makes this molecule highly amenable to positive electrospray ionization (ESI+)[4].
Table 1: Key Physicochemical Properties
| Parameter | Value / Description |
| Chemical Name | Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate |
| CAS Registry Number | 956234-31-4[5] |
| Molecular Formula | C9H15N3O2[6] |
| Molecular Weight | 197.23 g/mol [5] |
| Exact Mass (Monoisotopic) | 197.1164 Da |
| Hydrogen Bond Donors | 1 (Primary amine, -NH2) |
| Hydrogen Bond Acceptors | 4 (Carbonyl O, Ester O, Pyrazole N) |
High-Resolution Mass Spectrometry (HRMS) Analysis
Causality of Ionization and Fragmentation
For precise mass determination, ESI+ is the ionization method of choice. The localized lone pairs on the primary amine and the N2 atom of the pyrazole ring act as excellent proton acceptors, readily forming the [M+H]+ pseudomolecular ion at m/z 198.12[4].
Upon collision-induced dissociation (CID), the molecule undergoes predictable, causality-driven fragmentation. The most labile moiety is the isopropyl ester group. A McLafferty-type rearrangement or direct inductive cleavage leads to the neutral loss of propene (42 Da), yielding a stable 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid fragment at m/z 156.08. Subsequent high-energy CID results in the expulsion of ammonia (-17 Da) from the C4 position, a hallmark of primary anilines and aminopyrazoles[4].
MS/MS Fragmentation Pathway
Caption: MS/MS Fragmentation Pathway of Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the empirical formula, it cannot differentiate between the 1-ethyl and 2-ethyl pyrazole regioisomers. NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC), is required to establish a self-validating structural proof[3].
1H and 13C NMR Assignments
The electron-donating nature of the C4-amino group significantly shields the adjacent C5 proton, pushing its resonance upfield to approximately δ 7.10 ppm, compared to unsubstituted pyrazoles which typically resonate beyond δ 7.50 ppm[7]. The N-ethyl group displays a classic first-order splitting pattern: a triplet for the methyl group and a deshielded quartet for the methylene group due to the adjacent electronegative pyrazole nitrogen[7].
Table 2: 1H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) |
| N-Ethyl CH3 | 1.38 | Triplet (t) | 3H | 7.2 |
| N-Ethyl CH2 | 4.10 | Quartet (q) | 2H | 7.2 |
| Isopropyl CH3 | 1.32 | Doublet (d) | 6H | 6.3 |
| Isopropyl CH | 5.15 | Septet (spt) | 1H | 6.3 |
| Pyrazole H-5 | 7.10 | Singlet (s) | 1H | - |
| Amine NH2 | 4.50 | Broad Singlet (br s) | 2H | - (D2O exch.) |
Table 3: 13C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type |
| N-Ethyl CH3 | 15.6 | Primary (CH3) |
| N-Ethyl CH2 | 46.8 | Secondary (CH2) |
| Isopropyl CH3 | 22.1 | Primary (CH3) |
| Isopropyl CH | 68.5 | Tertiary (CH) |
| Pyrazole C-5 | 128.4 | Tertiary (CH) |
| Pyrazole C-4 | 130.2 | Quaternary (C-NH2) |
| Pyrazole C-3 | 132.5 | Quaternary (C-C=O) |
| Carbonyl C=O | 162.1 | Quaternary (C=O) |
Regiochemical Validation via HMBC
To definitively prove that the ethyl group is at N1 and not N2, we look at the 3JCH correlations in the HMBC spectrum[3]. The methylene protons of the N-ethyl group ( δ 4.10) will show a strong 3J correlation to the C5 carbon ( δ 128.4). If the ethyl group were at N2, the correlation would be to the C3 carbon ( δ 132.5) instead. This orthogonal data point closes the logic loop, rendering the structural assignment self-validating.
Experimental Methodologies
To ensure reproducibility, the following step-by-step protocols must be adhered to when verifying the integrity of Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate batches.
Workflow Diagram: Orthogonal Validation System
Caption: Orthogonal validation workflow for pyrazole regiochemistry confirmation.
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove any paramagnetic particulate matter that could degrade magnetic field homogeneity.
-
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both 1H and 13C nuclei.
-
Shimming: Execute gradient shimming (e.g., TopShim) to achieve a lock signal >80% and a line width at half-height ( w1/2 ) of <1.0 Hz for the TMS peak.
-
Acquisition:
-
Acquire a standard 1D 1H spectrum (16 scans, relaxation delay D1 = 2.0 s).
-
Acquire a 1D 13C{1H} spectrum (1024 scans, D1 = 2.0 s).
-
Acquire a 2D 1H−13C HMBC spectrum optimized for long-range couplings ( JCH = 8 Hz).
-
Step-by-Step LC-HRMS Acquisition Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute an aliquot to a final working concentration of 1 µg/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.
-
Source Optimization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C; Desolvation gas flow: 800 L/hr.
-
MS/MS Acquisition: Perform a full MS scan from m/z 100 to 500. Set a targeted MS/MS experiment isolating the m/z 198.1 parent ion, applying a normalized collision energy (NCE) ramp from 15 to 35 eV to capture the full fragmentation cascade.
References
-
ACS Omega. "Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias". ACS Publications. Available at: [Link]
-
ResearchGate. "Recent developments in aminopyrazole chemistry". ResearchGate. Available at: [Link]
- Google Patents. "US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds". Google Patents.
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- 2. 1692247-49-6|Methyl 4-amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride | 1431965-02-4 [smolecule.com]
- 5. CAS:1364667-84-4, Ethyl 4-amino-1-benzyl-1H-pyrazole-3-carboxylate-毕得医药 [bidepharm.com]
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- 7. Buy 1-ethyl-N-propyl-1H-pyrazol-4-amine [smolecule.com]
